Molecular Weight and Lipophilicity Advantage
(4-Bromo-3-methylphenylcarbonyl)pyrrolidine possesses a higher molecular weight (268.15 g/mol) and calculated LogP (2.93140) compared to its direct analog, 2-(4-bromo-3-methylphenyl)pyrrolidine (240.14 g/mol, LogP not available but predicted lower due to absence of carbonyl) . The presence of the carbonyl group in the target compound introduces an additional hydrogen bond acceptor and increases polar surface area (PSA 20.31 Ų) , which can influence membrane permeability and target engagement.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 268.15 g/mol; LogP: 2.93140; PSA: 20.31 Ų |
| Comparator Or Baseline | 2-(4-Bromo-3-methylphenyl)pyrrolidine: MW: 240.14 g/mol; LogP: Not available; PSA: Not available |
| Quantified Difference | MW difference: +28.01 g/mol; LogP difference: Estimated >0.5 units higher; PSA difference: +20.31 Ų (carbonyl contribution) |
| Conditions | Computational predictions (LogP, PSA) from ChemSrc and vendor data sheets |
Why This Matters
Higher molecular weight and LogP can enhance membrane permeability and binding to hydrophobic pockets, making the target compound a more suitable starting point for optimizing CNS-penetrant drug candidates.
